2,6-Dibromo-1-iodo-4-(trifluoromethyl)benzene
Overview
Description
2,6-Dibromo-1-iodo-4-(trifluoromethyl)benzene is an organohalogen compound with the molecular formula C7H2Br2F3I. It is characterized by the presence of bromine, iodine, and trifluoromethyl groups attached to a benzene ring. This compound is notable for its high molecular weight (429.8 g/mol) and its use in various chemical syntheses and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dibromo-1-iodo-4-(trifluoromethyl)benzene typically involves halogenation reactions. One common method is the bromination of 1-iodo-4-(trifluoromethyl)benzene, followed by further bromination to achieve the desired substitution pattern. The reaction conditions often include the use of bromine or bromine-containing reagents in the presence of catalysts such as iron or aluminum bromide to facilitate the halogenation process .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in the production process .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dibromo-1-iodo-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common due to the stability of the halogenated benzene ring.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex organic molecules.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.
Major Products: The major products depend on the specific reaction conditions and reagents used. For example, substitution with an amine would yield an amine-substituted benzene derivative .
Scientific Research Applications
2,6-Dibromo-1-iodo-4-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: Potential use in the development of biologically active molecules, such as pharmaceuticals or agrochemicals.
Medicine: Research into its potential as a precursor for drug development, especially in the synthesis of halogenated drug candidates.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials
Mechanism of Action
The mechanism by which 2,6-Dibromo-1-iodo-4-(trifluoromethyl)benzene exerts its effects is primarily through its reactivity in chemical reactions. The presence of multiple halogens makes it a versatile intermediate in various synthetic pathways. The trifluoromethyl group can influence the electronic properties of the benzene ring, affecting reactivity and stability .
Comparison with Similar Compounds
- 2,6-Dibromo-1,4-dimethoxybenzene
- 2,6-Dibromo-1,4-dimethylbenzene
- 2,6-Dibromo-1,4-benzoquinone
Comparison: Compared to these compounds, 2,6-Dibromo-1-iodo-4-(trifluoromethyl)benzene is unique due to the presence of the iodine and trifluoromethyl groups. These groups significantly alter its chemical properties, making it more reactive in certain types of reactions and useful in a broader range of applications .
Biological Activity
2,6-Dibromo-1-iodo-4-(trifluoromethyl)benzene is a halogenated aromatic compound with the molecular formula CHBrFI. This compound is characterized by the presence of two bromine atoms, one iodine atom, and a trifluoromethyl group attached to a benzene ring. Its unique structure allows it to exhibit significant biological activity, making it a subject of interest in pharmaceutical and agrochemical research.
The compound's structure influences its chemical reactivity and biological properties. The presence of multiple halogens can enhance lipophilicity and alter the compound's interaction with biological targets. The trifluoromethyl group is particularly notable for its ability to modulate the electronic properties of the molecule, which can affect its binding affinity to various biological receptors.
Biological Activity Overview
Research indicates that this compound has potential applications in several biological contexts:
- Antimicrobial Activity : Compounds containing trifluoromethyl groups have been shown to exhibit antimicrobial properties. The halogenated nature of this compound may enhance its efficacy against various pathogens.
- Enzyme Inhibition : The compound is being explored for its potential as an enzyme inhibitor. It may interact with specific enzymes involved in metabolic pathways, thereby modulating their activity.
- Agrochemical Applications : As a precursor for trifluoromethylpyridines (TFMP), this compound has been utilized in the development of agrochemicals, contributing to the synthesis of effective herbicides and pesticides.
The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets. For instance:
- Enzyme Binding : The compound may bind to the active sites of enzymes, inhibiting their function. This could be due to hydrogen bonding or hydrophobic interactions facilitated by its halogen substituents.
- Receptor Modulation : It may also act as a modulator for certain receptors, influencing signaling pathways that are critical for various physiological processes.
Case Studies
Several studies have investigated the biological effects of halogenated aromatic compounds similar to this compound:
- Antimicrobial Efficacy : A study demonstrated that halogenated compounds exhibit varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria. The presence of bromine and iodine was linked to enhanced activity compared to non-halogenated analogs.
- Enzyme Inhibition Studies : Research on similar trifluoromethyl-substituted compounds has shown promising results in inhibiting enzymes such as carbonic anhydrase and HIV protease. These findings suggest that this compound may possess similar inhibitory capabilities .
- Agrochemical Development : The synthesis of TFMP derivatives from this compound has led to the development of new agrochemicals that demonstrate improved efficacy against specific pests while minimizing environmental impact.
Comparative Analysis
A comparison with structurally similar compounds highlights the unique characteristics of this compound:
Compound Name | Similarity Index | Key Features |
---|---|---|
1-Bromo-3-iodo-5-(trifluoromethyl)benzene | 0.91 | Contains one bromine and one iodine; similar trifluoromethyl group. |
1-Bromo-4-iodo-2-(trifluoromethyl)benzene | 0.91 | Similar halogen substitutions; different position of iodine and bromine. |
5-Bromo-2-iodobenzotrifluoride | 0.89 | Contains both bromine and iodine; differing trifluoromethyl positioning. |
This table illustrates how variations in halogen substitution can influence biological activity and chemical reactivity.
Properties
IUPAC Name |
1,3-dibromo-2-iodo-5-(trifluoromethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Br2F3I/c8-4-1-3(7(10,11)12)2-5(9)6(4)13/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSMOOVYBTJCTTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)I)Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Br2F3I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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